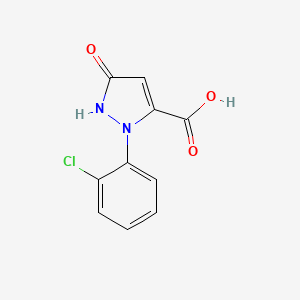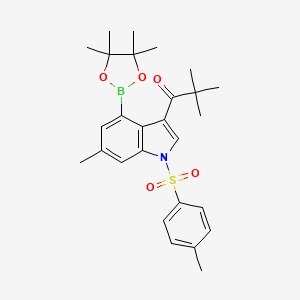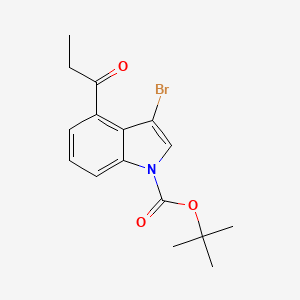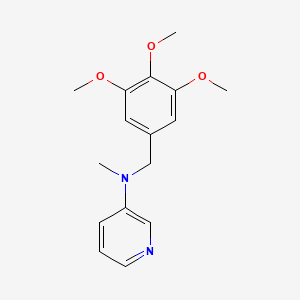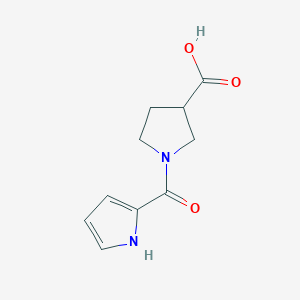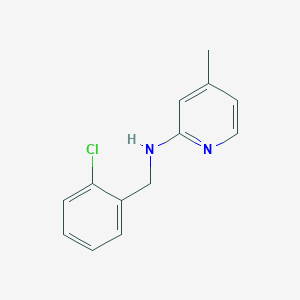
N-(2-Chlorobenzyl)-4-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-4-methylpyridin-2-amine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylpyridin-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the compound is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-(2-Chlorobenzyl)-4-methylpyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorobenzyl)-4-methylpyridin-2-amine
- N-(2-Bromobenzyl)-4-methylpyridin-2-amine
- N-(2-Iodobenzyl)-4-methylpyridin-2-amine
Uniqueness
N-(2-Chlorobenzyl)-4-methylpyridin-2-amine is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can influence the compound’s lipophilicity, electronic properties, and ability to form specific interactions with molecular targets, distinguishing it from its fluorine, bromine, and iodine analogs.
Properties
Molecular Formula |
C13H13ClN2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-methylpyridin-2-amine |
InChI |
InChI=1S/C13H13ClN2/c1-10-6-7-15-13(8-10)16-9-11-4-2-3-5-12(11)14/h2-8H,9H2,1H3,(H,15,16) |
InChI Key |
RNAIZPHMIXDXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



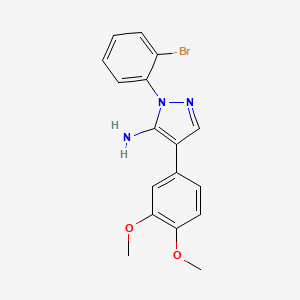
![3-[4-(Hydroxymethyl)phenyl]benzonitrile](/img/structure/B12997700.png)
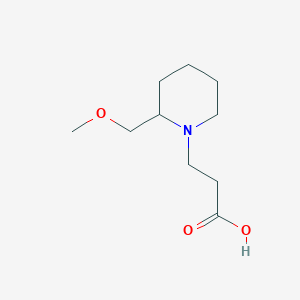
![(4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol](/img/structure/B12997704.png)
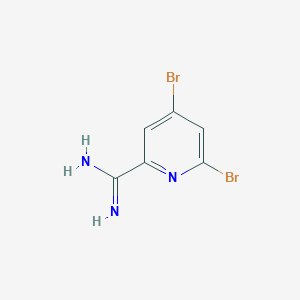
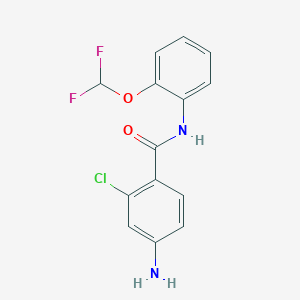
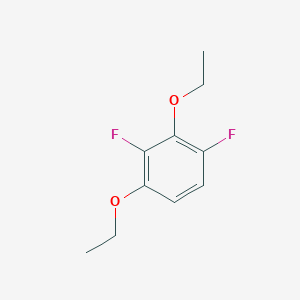
![4-Methylthieno[2,3-b]pyridin-3-amine](/img/structure/B12997722.png)
